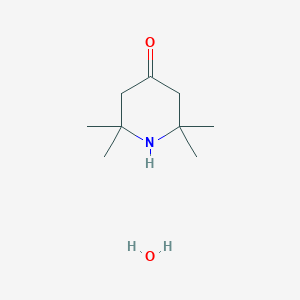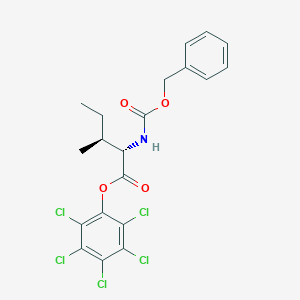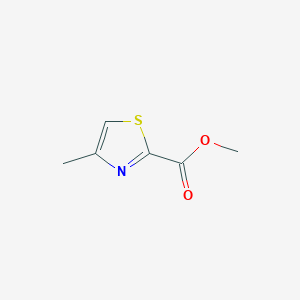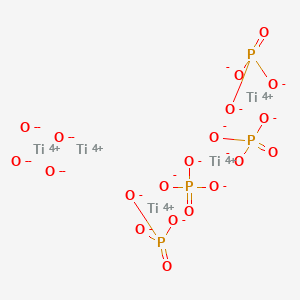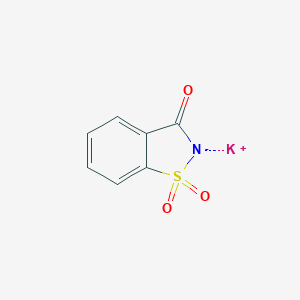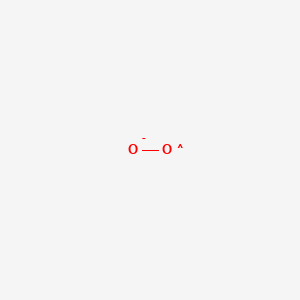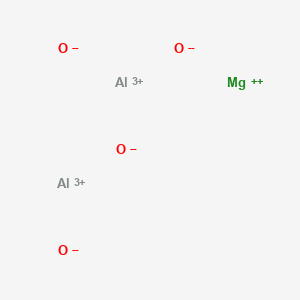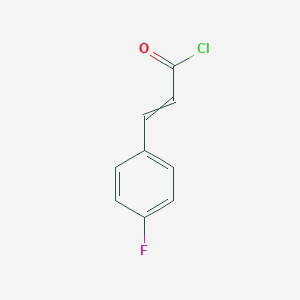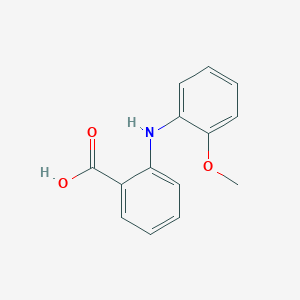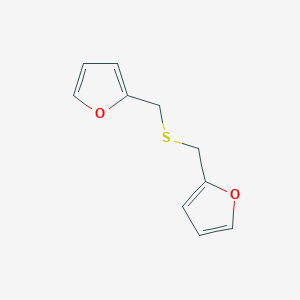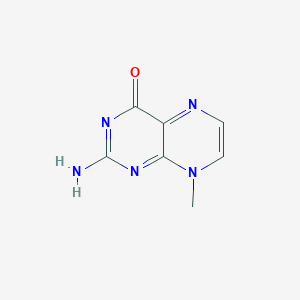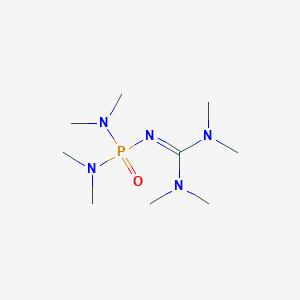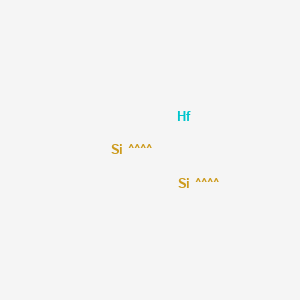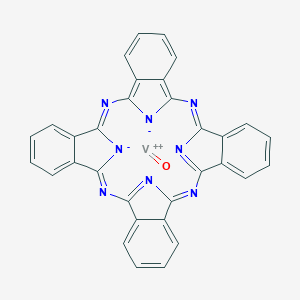
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxovanadium phthalocyanines involves complex procedures that yield compounds with distinctive coordination structures. The synthesis and characterization of such compounds are detailed in studies focusing on their formation, stability, and initial characterization through various spectroscopic and analytical techniques. One study elaborates on the synthesis of oxovanadium complexes with specific ligands, offering insights into the methodologies employed to create these compounds (Tatiersky et al., 2004).
Molecular Structure Analysis
The molecular structure of oxovanadium phthalocyanine has been extensively analyzed using methods such as gas-phase electron diffraction (GED), mass spectrometry, and quantum chemical calculations. These studies reveal the compound's thermal stability, monomeric vapor composition, and C4v symmetry. The vanadium atom's coordination is described as a five-coordinated square-pyramidal geometry (Tverdova et al., 2013).
Aplicaciones Científicas De Investigación
1. Specific Scientific Field: The compound is used in the field of Organic Light-Emitting Diode (OLED) Materials .
Apart from its use in OLED technology, “Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium”, also known as Vanadyl phthalocyanine, is an organometallic compound that can be used as a reagent, catalyst, and precursor material in various applications . These applications include:
-
Thin Film Deposition : Thin film deposition is a process used in semiconductor and electronic device manufacturing. In this process, a thin film of material is deposited onto a substrate or onto previously deposited layers. Vanadyl phthalocyanine can be used as a precursor material in this process .
-
Industrial Chemistry : In industrial chemistry, organometallic compounds like Vanadyl phthalocyanine are often used as catalysts or reagents in various chemical reactions .
-
Pharmaceuticals : Organometallic compounds are also used in the pharmaceutical industry, for example in the synthesis of complex organic molecules .
-
LED Manufacturing : As mentioned earlier, Vanadyl phthalocyanine is used in the manufacture of Organic Light-Emitting Diodes (OLEDs) .
-
Photovoltaic Devices : Vanadyl phthalocyanine can be used in the manufacture of organic photovoltaic devices. These devices convert light energy into electrical energy, and the use of organometallic compounds like Vanadyl phthalocyanine can enhance their efficiency .
-
Sensors : Due to its unique electronic properties, Vanadyl phthalocyanine can be used in the development of various types of sensors, including gas sensors and biosensors .
-
Catalysis : Organometallic compounds like Vanadyl phthalocyanine often exhibit catalytic properties, and can be used to catalyze various chemical reactions .
-
Molecular Electronics : Vanadyl phthalocyanine can be used in the field of molecular electronics, which involves the use of molecular building blocks for the fabrication of electronic components .
-
Medicine : Some organometallic compounds have shown potential for use in medical applications, such as in the development of new drugs or therapies .
Safety And Hazards
Propiedades
Número CAS |
13930-88-6 |
|---|---|
Nombre del producto |
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium |
Fórmula molecular |
C32H16N8OV |
Peso molecular |
579.5 g/mol |
Nombre IUPAC |
2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;oxovanadium(2+) |
InChI |
InChI=1S/C32H16N8.O.V/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |
Clave InChI |
YRZZLAGRKZIJJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2] |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



